

Aroclor 1254: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arochlor 1254*

Cat. No.: *B165813*

[Get Quote](#)

CAS Number: 11097-69-1 Molecular Formula: $C_{12}H_5Cl_5$

Aroclor 1254 is a complex mixture of polychlorinated biphenyls (PCBs) that was formerly used in a variety of industrial applications, primarily as dielectric fluids in transformers and capacitors.^[1] It is characterized by an average chlorine content of 54% by weight.^[2] Although its production was banned in the United States in the 1970s, Aroclor 1254 persists in the environment and remains a subject of significant toxicological and environmental research due to its bioaccumulation and adverse health effects.^[3] This guide provides an in-depth overview of its chemical properties, toxicological profile, and relevant experimental methodologies for scientific professionals.

Core Properties and Data

Aroclor 1254 is a light yellow, viscous liquid.^[4] Its physical and chemical properties contribute to its environmental persistence and lipophilicity, leading to its accumulation in the fatty tissues of organisms.^[5]

Property	Value	Reference
CAS Number	11097-69-1	[6]
Molecular Formula	C ₁₂ H ₅ Cl ₅	[6]
Average Molecular Weight	328 g/mol	[4]
Physical State	Viscous liquid	[4]
Color	Light yellow	[4]
Boiling Point	365–390 °C	[4]
Density at 25 °C	1.54 g/cm ³	[4]
Water Solubility	0.012; 0.057 mg/L at 24 °C	[4]
Vapor Pressure at 25 °C	7.71×10 ⁻⁵ mm Hg	[4]
Log K _{ow} (Octanol-Water Partition Coefficient)	6.5	[4]

Toxicological Profile and Mechanisms of Action

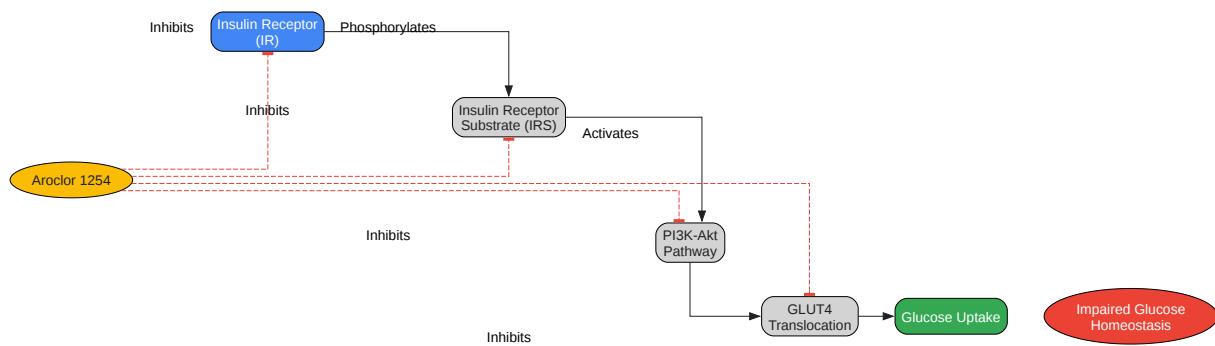
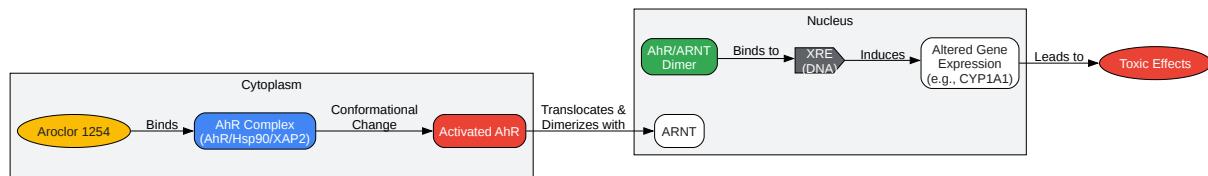
The toxicity of Aroclor 1254 is multifaceted, impacting various organ systems and cellular pathways. It is classified as a probable human carcinogen and has been shown to exert neurotoxic, reproductive, and endocrine-disrupting effects.[7]

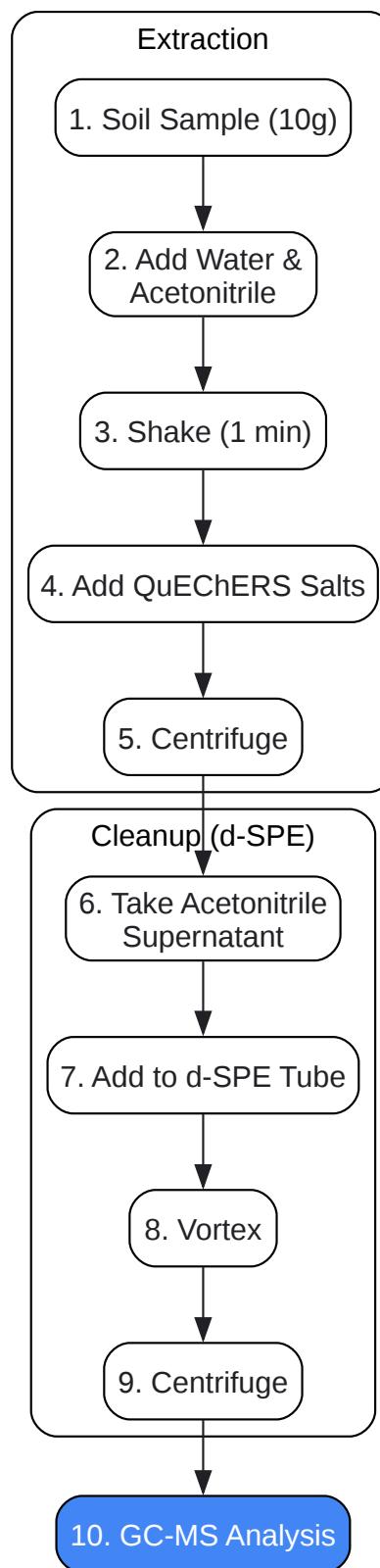
Key Toxicological Effects:

- Hepatotoxicity: The liver is a primary target for PCB toxicity. Exposure can lead to liver damage.[7][8]
- Neurotoxicity: Aroclor 1254 can disrupt dopamine homeostasis and cause oxidative damage to dopaminergic systems in the brain.[9] Studies in mice have shown that subchronic exposure leads to the loss of dopaminergic neurons in the substantia nigra and ventral tegmental area.[9]
- Reproductive and Developmental Toxicity: Exposure to Aroclor 1254 has been linked to adverse reproductive outcomes. It can impair sperm motility by inducing the production of

reactive oxygen species (ROS) and decreasing mitochondrial membrane potential.[\[10\]](#)

Animal studies also indicate it may have toxic effects on human reproduction.[\[8\]](#)



- Endocrine Disruption: Aroclor 1254 can interfere with hormone signaling pathways. It has been shown to disrupt glucose homeostasis by inhibiting the insulin receptor signaling pathway and can interfere with thyroid hormone action.[\[3\]](#)[\[11\]](#)
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1, carcinogenic to humans.[\[7\]](#)


Signaling Pathways Affected by Aroclor 1254

Aroclor 1254's toxicity is mediated through its interaction with several key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

Many of the toxic effects of dioxin-like PCBs within the Aroclor 1254 mixture are mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[\[12\]](#) Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the altered transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. Table 4-3, Physical and Chemical Properties of Some Aroclors - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Aroclor 1254 on Intestinal Immunity, Metabolism, and Microflora in Zebrafish [frontiersin.org]
- 6. scbt.com [scbt.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. ICSC 0939 - POLYCHLORINATED BIPHENYL (AROCLOR 1254) [chemicalsafety.ilo.org]
- 9. Subchronic Polychlorinated Biphenyl (Aroclor 1254) Exposure Produces Oxidative Damage and Neuronal Death of Ventral Midbrain Dopaminergic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic effects of polychlorinated biphenyls (Aroclor 1254) on human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Exposure to Aroclor 1254 Disrupts Glucose Homeostasis in Male Mice via Inhibition of the Insulin Receptor Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,2',3,3',4-Pentachlorobiphenyl | C₁₂H₅Cl₅ | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ontogenetic development, sexual differentiation, and effects of Aroclor 1254 exposure on expression of the arylhydrocarbon receptor and of the arylhydrocarbon receptor nuclear translocator in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aroclor 1254: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165813#aroclor-1254-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com